2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzoxazepines . It is used in the treatment and/or prophylaxis of illnesses, particularly cardiovascular illnesses such as arteriolosclerosis, and cancers .
Molecular Structure Analysis
The molecular formula of this compound is C16 H12 O4 . The structure includes a dibenzoxazepine core with various substituents .科学的研究の応用
Solid Support Synthesis Applications
Solid support synthesis of dibenzoxazepin derivatives
A study by Ouyang et al. (1999) highlights the efficient assembly of dibenzoxazepin derivatives using the SNAr methodology, emphasizing the synthesis' flexibility and the high purity of the final products. This research underlines the compound's potential in creating diverse chemical libraries for further pharmacological investigation (Ouyang, Tamayo, & Kiselyov, 1999).
Oxidation and Chemical Transformation Studies
Oxidation of dibenzoxazepines
Research by Brewster et al. (1976) explores the oxidation of dibenzoxazepines to yield various chemical structures, demonstrating the compound's reactivity and potential for generating novel derivatives with distinct biological activities (Brewster, Chittenden, Harrison, Inch, & Brown, 1976).
Polyfluorinated Analogues for Psychotropic Agents
Synthesis and properties of polyfluorinated dibenzoxazepines
Gerasimova et al. (1989) discuss approaches to synthesizing polyfluorinated analogues of dibenzoxazepines, aiming to enhance their biological activities, particularly in the central nervous system. This study indicates the compound's relevance in developing psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).
Novel Synthetic Routes and Biological Evaluations
Base-promoted synthesis of dibenzoxazepinamines
Feng and Wu (2015) developed a base-promoted protocol for synthesizing dibenzoxazepinamines, showcasing an efficient method for generating these compounds under metal-free conditions. This research supports the compound's utility in creating heterocyclic structures with potential biological significance (Feng & Wu, 2015).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c22-15-5-1-3-7-18(15)27-12-20(25)23-13-9-10-17-14(11-13)21(26)24-16-6-2-4-8-19(16)28-17/h1-11H,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBNEVIYVLLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。